molecular formula C11H23ClN2O2 B7971035 Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride

Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride

Cat. No.: B7971035
M. Wt: 250.76 g/mol
InChI Key: BJRKUDHNJGUHRE-RJUBDTSPSA-N
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Description

Properties

IUPAC Name

tert-butyl (3R,4S)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRKUDHNJGUHRE-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications in medicinal chemistry include:

  • Opioid Receptor Modulation : Research indicates that derivatives of this compound can interact with opioid receptors, offering potential in pain management therapies without the addictive properties of traditional opioids .

Peptidomimetics

The compound serves as a building block for the synthesis of peptidomimetics—molecules designed to mimic the structure and function of peptides. These compounds are crucial in developing new therapeutic agents that can overcome the limitations of natural peptides, such as stability and bioavailability .

Neuropharmacology

Studies have suggested that piperidine derivatives may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases . The specific configuration of tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate may influence its activity at neuronal receptors.

Case Study 1: Opioid Analogs

In a study focusing on opioid receptor interactions, researchers synthesized a series of piperidine derivatives, including this compound. The results demonstrated significant binding affinity to the mu-opioid receptor, indicating potential for developing non-addictive analgesics .

Case Study 2: Peptidomimetic Libraries

A recent investigation into peptidomimetic libraries utilized tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate as a core structure. The study successfully generated a library of compounds that exhibited varied biological activities, showcasing the versatility of this compound in drug discovery .

Mechanism of Action

The compound exerts its effects through interactions with biological targets , such as enzymes and receptors. The molecular pathways involved include inhibition or activation of specific enzymes , leading to desired biological outcomes.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1609403-03-3
  • Molecular Formula : C₁₁H₂₃ClN₂O₂
  • Molecular Weight : 250.77 g/mol
  • Stereochemistry : (3R,4S)-configured cis isomer, with a tert-butoxycarbonyl (Boc) protecting group and a hydrochloride salt .
  • Purity : Typically ≥95% .

Structural Features: The compound consists of a piperidine ring substituted with a cis-oriented amino group at position 4 and a methyl group at position 3. The Boc group at position 1 enhances stability during synthetic processes, while the hydrochloride salt improves solubility for handling .

Applications :
Primarily used as a chiral intermediate in drug discovery, particularly for bioactive molecules targeting neurological or metabolic pathways .

Comparison with Structurally Similar Compounds

tert-Butyl 4-Amino-4-(trifluoromethyl)piperidine-1-carboxylate Hydrochloride (CAS 1402047-77-1)

  • Molecular Formula : C₁₁H₂₀ClF₃N₂O₂
  • Molecular Weight : 316.74 g/mol
  • Key Differences :
    • Substitution of the methyl group (C₃) with a trifluoromethyl (CF₃) group at position 4.
    • Higher molecular weight and lipophilicity due to fluorine atoms .
    • Similarity score: 0.83 (structural alignment) .

tert-Butyl 4-(2,2,2-Trifluoroacetyl)piperidine-1-carboxylate (CAS 1093759-80-8)

  • Molecular Formula: C₁₂H₁₈F₃NO₃
  • Molecular Weight : 305.28 g/mol
  • Key Differences: Replacement of the amino group (C₄) with a trifluoroacetyl group. Similarity score: 0.86 .
  • Implications: The trifluoroacetyl group introduces strong electron-withdrawing properties, making the compound more reactive in nucleophilic substitutions compared to the amino-substituted target compound .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5)

  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Key Differences :
    • Substitution of the methyl group (C₃) with a phenyl ring and a carboxylic acid group at position 3.
  • Implications :
    • The phenyl group increases lipophilicity, while the carboxylic acid enhances acidity, making this compound suitable for pH-dependent solubility applications .

tert-Butyl 4-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3)

  • Molecular Formula : C₁₃H₂₄N₂O₄
  • Molecular Weight : 272.34 g/mol
  • Key Differences: Replacement of the amino group (C₄) with a methoxy(methyl)carbamoyl group.

Physicochemical and Functional Comparisons

Substituent Effects on Properties

Compound Substituent (C₃/C₄) Molecular Weight Key Functional Group
Target Compound Methyl (C₃), Amino (C₄) 250.77 Boc-protected amine
CAS 1402047-77-1 CF₃ (C₄) 316.74 Trifluoromethyl
CAS 1093759-80-8 Trifluoroacetyl (C₄) 305.28 Electron-withdrawing acyl
CAS 652971-20-5 Phenyl (C₄), COOH (C₃) 305.37 Carboxylic acid

Biological Activity

Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by a tert-butyl group, an amino group, and a piperidine ring, which are known to influence its biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11_{11}H23_{23}ClN2_2O2_2
  • Molecular Weight : 232.77 g/mol
  • CAS Number : 75531166

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Receptors : The piperidine structure allows for interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). It has been shown to influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions.
  • Anticancer Activity : Research indicates that piperidine derivatives can exhibit cytotoxic effects on cancer cells. For instance, compounds with similar structures have demonstrated significant apoptosis induction in various cancer cell lines, suggesting potential use in cancer therapy .
  • Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that derivatives can inhibit acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
AnticancerInduces apoptosis in tumor cells
Neurotransmitter ModulationAffects serotonin and dopamine levels
AChE InhibitionPotential treatment for Alzheimer’s
Antioxidant PropertiesReduces oxidative stress

Case Studies

Several studies have investigated the effects of piperidine derivatives, including this compound:

  • Cytotoxicity in Cancer Models : A study demonstrated that a related piperidine compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications in piperidine derivatives can lead to improved therapeutic efficacy .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of piperidine derivatives, where compounds were shown to improve cognitive function in animal models of Alzheimer's disease through AChE inhibition and antioxidant activity .

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is selectively cleaved under acidic conditions to regenerate the free amine:

  • HCl-mediated deprotection :
    Treatment with 4M HCl in dioxane at 0°C for 1 hour removes the Boc group, yielding 4-amino-3-methylpiperidine hydrochloride .

    • Workup : Neutralization with NaOH, extraction with EtOAc, and drying over Na₂SO₄ .

Salt Formation and Stability

The hydrochloride salt enhances stability and solubility:

  • Counterion exchange :
    Reaction with oxalic acid in ethanol forms the oxalate salt (C₁₃H₂₄N₂O₆), confirmed by ¹H NMR (δ 2.25–2.38 ppm, piperidine-H) and HRMS (m/z 277.1911 [M+H]⁺) .

  • Storage : Stable for >24 months at 20°C under inert atmosphere and dark conditions .

Stereochemical Considerations

The cis configuration (3R,4S) is critical for biological activity:

  • Chiral resolution : Achieved via yeast-mediated reduction of β-keto esters, followed by Boc protection .

  • X-ray crystallography : Confirms the cis orientation of the amino and methyl groups .

Data Tables

Reaction Type Conditions Yield Reference
Hydrogenation/Boc protectionPd(OH)₂/C, H₂ (3 bar), THF, 20°C, 18 h55%
Boc deprotection4M HCl/dioxane, 0°C, 1 h95%
Reductive aminationNaBH(OAc)₃, DCM, 24 h86%
Suzuki couplingPd(dppf)Cl₂, dioxane/H₂O, 80°C, 4 h99%

Preparation Methods

Reaction Protocol:

  • Starting Material : tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate is treated with ammonia or ammonium acetate in methanol or ethanol under hydrogenation conditions.

  • Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) at 0.8–1.0 MPa hydrogen pressure.

  • Temperature : 60–80°C for 6–8 hours.

  • Workup : The resulting amine is isolated as the hydrochloride salt via acidification with HCl in diethyl ether or isopropanol.

Key Data :

ParameterDetailsYieldSource
Catalyst10% Pd/C, H₂ (1.0 MPa)88%
SolventMethanol
Stereoselectivitycis/trans = 93:7 → 98:2 post-crystallization

Chiral Resolution of Racemic Mixtures

For enantiomerically pure material, resolution of racemic tert-butyl 4-amino-3-methylpiperidine-1-carboxylate is performed using chiral acids.

Procedure:

  • Racemate Formation : Synthesize racemic tert-butyl 4-amino-3-methylpiperidine-1-carboxylate via reductive amination without stereochemical control.

  • Resolution Agent : React with D-(–)- or L-(+)-dibenzoyl tartaric acid in ethanol/water.

  • Crystallization : Isolate the diastereomeric salt, then liberate the free base with NaOH and precipitate the hydrochloride.

Performance Metrics :

  • Resolution Efficiency : >98% enantiomeric excess (ee) achieved using D-PG derivatives.

  • Yield Loss : ~20–30% during recrystallization steps.

Stereoselective Aza-Michael Addition

Aza-Michael reactions offer atom-economic pathways to construct the piperidine ring with inherent stereocontrol.

Method Overview:

  • Substrate : Divinyl ketones or α,β-unsaturated esters react with benzylamine or tert-butyl carbamate.

  • Conditions :

    • Solvent: Tetrahydrofuran (THF) or dichloromethane.

    • Catalyst: Lewis acids (e.g., Zn(OTf)₂) or organocatalysts.

  • Cyclization : Intramolecular aza-Michael addition forms the piperidine core.

Example :

  • Substrate : tert-Butyl 3-methyl-4-vinylpiperidine-1-carboxylate.

  • Reaction : NH₃ in methanol at 25°C for 24 hours.

  • Yield : 75–82%.

Boc Protection/Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is critical for amine protection during synthesis.

Steps:

  • Protection : React 4-amino-3-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in THF/water.

  • Deprotection : Use HCl in dioxane or trifluoroacetic acid (TFA) to remove Boc, followed by hydrochloride salt formation.

Optimization Notes :

  • Boc Stability : Stable under hydrogenation conditions, enabling sequential reactions without premature deprotection.

  • Acid Choice : HCl in ether yields higher-purity hydrochloride salts compared to HBr.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Reductive AminationHigh scalability; established protocolsRequires chiral resolution70–88%
Chiral ResolutionDelivers enantiopure productLow overall yield due to step loss50–60%
Aza-Michael AdditionAtom-economical; stereocontrolSensitive to substrate design75–82%
Boc ProtectionCompatibility with diverse reactionsAdditional deprotection step85–90%

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C recovery systems reduce costs in hydrogenation steps.

  • Solvent Selection : Methanol and ethanol preferred for environmental and safety reasons.

  • Crystallization Optimization : Use of anti-solvents (e.g., n-heptane) enhances cis-isomer purity to >99% .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by regioselective functionalization. For analogous compounds (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate), Boc protection is achieved using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF) . Subsequent stereoselective introduction of the amino and methyl groups at the 3- and 4-positions may require chiral catalysts or resolution techniques. Hydrochloride salt formation is achieved via HCl treatment in a polar solvent (e.g., ethanol or dichloromethane) .

Q. How can researchers confirm the structural identity and purity of this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify Boc-group integrity (e.g., tert-butyl peak at ~1.4 ppm in ¹H NMR) and stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₂H₂₃N₂O₂·HCl: ~278.2 g/mol) .
  • HPLC : Purity assessment using reverse-phase columns (≥98% purity recommended for pharmacological studies) .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Keep in a cool, dry place away from oxidizers, as tert-butyl carbamates can decompose under harsh conditions .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How does the stereochemistry (cis configuration) at the 3- and 4-positions influence the compound’s reactivity or biological activity?

The cis configuration may enhance binding affinity in chiral environments (e.g., enzyme active sites). For example, in related piperidine derivatives, stereochemistry affects pharmacokinetic properties like metabolic stability . Computational modeling (e.g., molecular docking) and comparative studies with trans isomers are recommended to evaluate stereochemical impacts .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

Key challenges include:

  • Racemization : Minimized by low-temperature reactions and avoiding strong acids/bases during Boc deprotection.
  • Purification : Chiral chromatography or crystallization with resolving agents (e.g., tartaric acid) may be required .
  • Process optimization : Use of flow chemistry or immobilized catalysts to improve yield and reproducibility .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25°C–60°C, monitoring degradation via HPLC.
  • Kinetic analysis : Fit degradation data to Arrhenius models to predict shelf life .
  • Identification of degradation products : LC-MS/MS to detect byproducts (e.g., tert-butyl alcohol from Boc cleavage) .

Q. What role does this compound play in medicinal chemistry as a building block?

Piperidine scaffolds are prevalent in CNS drugs due to their conformational flexibility. This compound’s Boc-protected amine and methyl group make it a versatile intermediate for:

  • Peptidomimetics : Introducing constrained amino acid analogs.
  • Kinase inhibitors : Functionalization at the 4-amino position for target engagement .
  • Prodrug design : Hydrochloride salt enhances solubility for in vivo studies .

Methodological Notes

  • References to analogous compounds are included where direct data on the target compound is unavailable, ensuring extrapolation from structurally related evidence.
  • Safety protocols are generalized from piperidine derivatives with similar hazard profiles .
  • Advanced techniques (e.g., chiral resolution, stability modeling) are prioritized to address gaps in the literature.

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